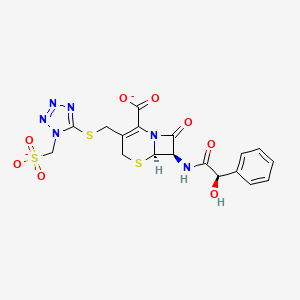

Cefonicid(2-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H16N6O8S3-2 |

|---|---|

Molecular Weight |

540.6 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C18H18N6O8S3/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32)/p-2/t11-,13-,16-/m1/s1 |

InChI Key |

DYAIAHUQIPBDIP-AXAPSJFSSA-L |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)[O-] |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)[O-] |

Origin of Product |

United States |

Molecular Structure and Conformation Analysis of Cefonicid 2

Stereochemical Configuration of the Cephem Core

The cephem core of Cefonicid(2-) possesses a specific and crucial stereochemistry that is essential for its biological activity. The fusion of the β-lactam and dihydrothiazine rings results in a bicyclic system with defined chiral centers. nih.gov

The key stereochemical features of the cephem nucleus in Cefonicid(2-) are:

Cis-Stereochemistry: Like other cephalosporins, the cephem core of Cefonicid(2-) exhibits a cis stereochemistry at the C6 and C7 positions of the bicyclic ring system. nih.gov This arrangement is a defining characteristic of the cephalosporin (B10832234) class of antibiotics.

(6R,7R) Configuration: The absolute configuration at the chiral carbons of the cephem core is designated as (6R,7R). nih.govdrugbank.com This specific spatial arrangement of the substituents around these carbon atoms is critical for the molecule's ability to bind to its target proteins within bacteria. nih.gov

The precise stereochemical configuration of the cephem core and its side chains dictates the molecule's fit into the active site of penicillin-binding proteins (PBPs), thereby inhibiting bacterial cell wall synthesis. nih.gov Any deviation from this specific stereoisomer would likely result in a significant loss of antibacterial efficacy.

Conformational Preferences and Energetic Landscapes

The three-dimensional shape of Cefonicid(2-) is not static; the molecule can adopt various spatial arrangements, or conformations, due to the rotation around its single bonds. fiveable.me The study of these different conformations and their relative energies is known as conformational analysis, which helps in understanding the molecule's flexibility and its preferred shapes. fiveable.me

The conformational landscape of a molecule describes the potential energy of all its possible conformations. neupsykey.com Minima on this landscape represent stable or semi-stable conformations, while the peaks represent energy barriers that must be overcome for the molecule to transition from one conformation to another. mpg.de

For Cefonicid(2-), the conformational preferences are influenced by several factors:

Side Chain Orientations: The bulky side chains at the C3 and C7 positions have multiple rotatable bonds, leading to a variety of possible orientations. guidetopharmacology.org These orientations are governed by steric hindrance and intramolecular interactions.

Solvent Effects: The surrounding solvent molecules, typically water in a biological context, can influence the conformational preferences of Cefonicid(2-) through hydrogen bonding and other intermolecular forces.

The bioactive conformation, which is the specific shape the molecule adopts when it binds to its biological target, is a key area of interest. fiveable.me Identifying this conformation is crucial for understanding the mechanism of action and for the design of new, more effective antibiotics. Computational methods, such as molecular mechanics and molecular dynamics simulations, are often employed to explore the conformational landscape of molecules like Cefonicid(2-) and to identify low-energy, stable conformations. fiveable.me

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide a detailed understanding of the electronic structure of Cefonicid(2-), which is fundamental to its reactivity and physical properties. northwestern.eduwikipedia.org These methods solve the Schrödinger equation for the molecule, yielding information about the distribution of electrons and the energies of the molecular orbitals. northwestern.edu

Key insights from quantum chemical calculations for Cefonicid(2-) and related cephalosporins include:

Charge Distribution: The calculations can determine the partial atomic charges on each atom in the molecule. This information helps to identify the most reactive sites, such as the electrophilic carbonyl carbon in the β-lactam ring, which is susceptible to nucleophilic attack.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the surface of the molecule. It helps to predict regions that are prone to electrophilic or nucleophilic attack and to understand intermolecular interactions.

Studies using methods like Density Functional Theory (DFT) have been applied to cephalosporin derivatives to investigate the relationship between their electronic structure and their physicochemical properties. researchgate.net These calculations provide valuable data that complements experimental findings and aids in the rational design of new antibiotic agents. mdpi.com

Advanced Synthetic Methodologies and Chemical Derivatization for Research

Chemo-Enzymatic and Biocatalytic Synthetic Routes for Cefonicid(2-) and Analogs

The shift towards greener and more selective chemical processes has popularized the use of enzymes in antibiotic synthesis. manchester.ac.uk Biocatalytic methods offer mild reaction conditions and high specificity, often circumventing the need for complex protection and deprotection steps common in traditional organic synthesis. acs.org

Penicillin G Acylase (PGA) is a key enzyme in the production of semi-synthetic β-lactam antibiotics. researchgate.netfrontiersin.org Its primary industrial application is the hydrolysis of Penicillin G, but its utility in kinetically controlled synthesis reactions is well-documented. researchgate.net In the context of Cefonicid (B1209232), PGA is employed to catalyze the acylation of a specific cephalosporin (B10832234) nucleus with an appropriate side-chain donor.

Research has demonstrated the feasibility of using PGA from Escherichia coli for the enzymatic synthesis of Cefonicid. researchgate.net The primary strategies involve the acylation of different β-lactam nuclei. One successful approach is the acylation of 7-amino-3-(1-sulfomethyl-1,2,3,4-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid (7-SACA) with R-methyl mandelate. researchgate.netlookchem.com This reaction yielded Cefonicid disodium (B8443419) salt with a 65% recovery and approximately 95% purity. researchgate.net

Another advanced strategy is the "one-pot" chemo-enzymatic synthesis. This method starts from the more readily available Cephalosporin C and uses a sequence of three enzymes without the need to isolate intermediates. The process involves:

D-amino acid oxidase (DAO)

Glutaryl acylase (GA)

Penicillin G Acylase (PGA)

| Synthetic Approach | Starting Nucleus | Key Enzymes | Product | Reported Yield | Reported Purity | Reference |

| Enzymatic Acylation | 7-SACA | Penicillin G Acylase (PGA) | Cefonicid Disodium Salt | 65% | ~95% | researchgate.net |

| "One-Pot" Chemo-enzymatic | Cephalosporin C | D-amino acid oxidase, Glutaryl acylase, PGA | Cefonicid Disodium Salt | 35% (overall) | ~94% | researchgate.netlookchem.com |

| Enzymatic Acylation | 7-ACA | Acylase from Arthrobacter viscosus | Cefonicid Intermediate | Quantitative Conversion | Not specified | nih.gov |

This table summarizes different chemo-enzymatic and biocatalytic routes for synthesizing Cefonicid(2-) and its intermediates, highlighting the starting materials, enzymes, and reported outcomes.

For industrial and large-scale research applications, the immobilization of enzymes is a critical step that enhances stability, allows for reuse, and simplifies product purification. frontiersin.orge3s-conferences.org The properties of the immobilized biocatalyst are highly dependent on the support material and the immobilization chemistry. nih.gov

The orientation of the immobilized enzyme is paramount for its catalytic efficiency. Studies on PGA have shown that immobilization on different supports, such as the hydrophobic acrylic resin Eupergit C and the hydrophilic glyoxyl-agarose, significantly impacts performance. acs.orgnih.gov Both supports primarily bind the enzyme via lysine (B10760008) residues located near the active site, which can lead to a partially unfavorable orientation. acs.orgnih.gov However, hydrophilic supports like glyoxyl-agarose have generally demonstrated superior synthetic performance for cephalosporins compared to hydrophobic ones. nih.govnih.gov

An innovative method to analyze the orientation involves the tryptic digestion of the immobilized PGA followed by HPLC-MS analysis of the released peptides. acs.org This technique helps identify which parts of the enzyme are exposed to the reaction medium and which are bound to the support, providing valuable insights for designing more efficient biocatalysts. nih.gov Combining enzyme mutagenesis with immobilization offers another layer of optimization. For instance, engineered PGA mutants immobilized on tailored supports have shown dramatically increased specific activity and higher synthesis-to-hydrolysis ratios for various cephalosporins. engconfintl.orgnih.gov

Other immobilization techniques explored for cephalosporin synthesis include the use of crosslinked enzyme aggregates (CLEAs), which is a carrier-free method that can yield stable biocatalysts with high activity. revistabionatura.com

| Immobilization Support/Method | Enzyme | Key Findings | Reference |

| Glyoxyl-agarose (hydrophilic) | PGA from E. coli, Acylase from A. viscosus | Higher synthetic performance compared to hydrophobic supports. | nih.govnih.gov |

| Eupergit C (hydrophobic) | PGA from E. coli | Immobilization involves Lys residues near the active site, potentially hindering access. | acs.orgnih.gov |

| Glyoxyl Eupergit C250L | Engineered PGA Mutant (βF24A/αF146Y) | High synthesis/hydrolysis ratio; 99% conversion for cephalexin (B21000) synthesis. | nih.gov |

| Crosslinked Enzyme Aggregates (CLEAs) | Cephalosporin C Acylase (CCA) | Carrier-free method optimized using Chitosan as a co-aggregate, yielding high activity. | revistabionatura.com |

This table presents various enzyme immobilization strategies and their impact on the synthesis of cephalosporins, providing insights into the optimization of biocatalysis.

Penicillin G Acylase (PGA)-Catalyzed Acylation Strategies

Design and Directed Synthesis of Cefonicid(2-) Derivatives for Academic Probing

Creating derivatives of Cefonicid is essential for probing structure-activity relationships (SAR), developing molecular probes, and potentially overcoming antibiotic resistance. rsc.orgresearchgate.net This involves targeted modifications to the core Cefonicid structure.

Rational design of new antibiotic derivatives relies on a deep understanding of the molecule's interaction with its biological targets, such as penicillin-binding proteins (PBPs), and with resistance enzymes like β-lactamases. nih.govresearchgate.net For Cefonicid, the structure consists of a 7-aminocephalosporanic acid core with two key side chains: an (R)-mandelamido group at position C-7 and a {[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl group at C-3. nih.gov

Design principles for derivatives often focus on:

Modifying the C-7 side chain: This can alter the antibiotic's spectrum of activity and its affinity for different PBP targets.

Altering the C-3 side chain: This position significantly influences the compound's pharmacokinetic properties and stability against certain β-lactamases. nih.gov

Introducing chemical tethers: Attaching functional handles at positions remote from the β-lactam pharmacophore allows for conjugation to surfaces or other molecules for research applications, such as creating probes to study bacterial interactions. rsc.org

Formation of different salts: Creating salts, such as the cefonicid benzathine salt, can improve stability and handling properties. researchgate.net An example of a derivative is DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium, where the C-7 side chain is removed, a modification that would drastically alter its biological profile. ontosight.ai

The synthesis of Cefonicid analogs begins with a key intermediate, often 7-amino-3-[sulphomethyl-1-H-tetrazol-5-yl-thiomethyl]-3-cephem-4-carboxylate monosodium salt. researchgate.netresearchgate.net An efficient synthesis for this intermediate has been developed that avoids protection of the 7-amino group by using a boron trifluoride complex in acetonitrile (B52724) to directly displace the acetoxy group of 7-ACA. researchgate.net

Once the desired C-3 side chain is in place, novel analogs can be created by acylating the C-7 amino group with various activated carboxylic acids. For example, a new synthesis of the Cefonicid benzathine salt involved an acylation step to introduce the D-(-)-formylmandeloyl group, followed by a deformylation and crystallization step using N,N'-dibenzylethylene diamine diacetate (DBED). researchgate.netresearchgate.net

The synthesis of cephalosporin derivatives equipped with chemical tethers, as demonstrated with cephalexin, provides a template for Cefonicid. This involves multi-step synthesis to attach linkers (e.g., with terminal alkyne or azide (B81097) groups) to the core structure, enabling subsequent click chemistry reactions for bioconjugation. rsc.org

Rational Design Principles for Targeted Structural Modifications

Spectroscopic and Chromatographic Characterization of Synthetic Intermediates and Products

Rigorous characterization is mandatory to confirm the structure and purity of synthesized compounds. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for analyzing Cefonicid and its related substances. nih.gov Reversed-phase HPLC methods, often using a C18 column, are standard for separating Cefonicid from its synthetic precursors, degradation products, and impurities. researchgate.net

For complex mixtures, advanced techniques like two-dimensional liquid chromatography (2D-LC) offer superior resolution. A trap-free 2D-LC system coupled with high-resolution mass spectrometry (IT-TOF MS) has been successfully used to separate and characterize seven unknown impurities in Cefonicid sodium. researchgate.net This powerful combination allows for online demineralization and provides accurate mass data to elucidate the structures of minor components. researchgate.net

Spectroscopic methods are used to confirm the chemical structure of the final products and intermediates.

Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns, which are crucial for structural identification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure and confirm the stereochemistry of the synthesized compounds. researchgate.net

UV-Visible Spectroscopy: Used to monitor reactions and for quantitative analysis, often showing characteristic absorption changes when Cefonicid interacts with other molecules. tandfonline.comsciepub.com

Circular Dichroism (CD) Spectroscopy: This technique is particularly useful for studying the interaction of Cefonicid with biomolecules, as it can reveal changes in the secondary structure of proteins upon binding. tandfonline.comtsijournals.com

| Technique | Application for Cefonicid(2-) | Key Findings/Capabilities | Reference |

| Chromatography | |||

| Reversed-Phase HPLC | Purity analysis, quantification, separation from impurities. | Standard method for routine analysis in pharmaceutical quality control. | nih.govresearchgate.net |

| 2D LC-IT-TOF MS | Separation and identification of unknown impurities. | Identified seven previously unknown impurities in Cefonicid sodium samples. | researchgate.net |

| Spectroscopy | |||

| NMR (¹H, ¹³C) | Structural elucidation of synthetic intermediates and final products. | Confirms covalent structure and stereochemistry. | researchgate.net |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | Provides exact mass and fragmentation for impurity identification. | researchgate.net |

| UV-Visible Spectroscopy | Quantitative analysis and interaction studies. | Shows changes in protein structure upon Cefonicid binding. | tandfonline.comsciepub.com |

| Circular Dichroism (CD) | Studying conformational changes in proteins upon binding. | Confirmed that Cefonicid alters the secondary structure of proteins like bovine transferrin. | tandfonline.comtsijournals.com |

This table outlines the primary analytical techniques used to characterize Cefonicid(2-), its derivatives, and synthetic intermediates, detailing their specific applications and the type of information they provide.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like Cefonicid. emerypharma.comazolifesciences.com A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for the complete assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule. emerypharma.comnih.gov

For cephalosporin derivatives, ¹H-NMR spectra provide crucial information on the protons of the β-lactam ring, the dihydrothiazine ring, and the side chains at C-3 and C-7. nih.gov The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are key parameters for assignment. emerypharma.comlibretexts.org For instance, the characteristic doublets for the H-6 and H-7 protons of the β-lactam ring and their specific coupling constant (~5 Hz) confirm their cis relationship.

Two-dimensional NMR techniques are vital for establishing correlations:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations). nih.govmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for connecting different spin systems and assigning quaternary carbons. nih.govmdpi.com

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Assignments for Cefonicid-like Structures

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| C-2 | - | ~125-130 | H-4, H-6 |

| C-3 | - | ~135-140 | H-4, H-3' |

| C-3' (CH₂) | ~3.5-4.5 (2H, ABq) | ~25-35 | H-4, C-3, C-Tetrazole |

| C-4 | - | ~165-170 (COOH) | H-3' |

| C-6 | ~5.0-5.2 (1H, d) | ~57-60 | H-7, C-7, C-5, C-8 |

| C-7 | ~5.6-5.8 (1H, dd) | ~58-61 | H-6, C-6, C-8, C-Amide |

| C-8 (C=O) | - | ~165-170 | H-6, H-7 |

| Mandelate CH(OH) | ~5.2 (1H, s) | ~72-75 | Phenyl H's, Amide H |

| Mandelate Phenyl | ~7.2-7.5 (5H, m) | ~125-140 | CH(OH) |

| Tetrazole CH₂ | ~5.5-5.8 (2H, s) | ~45-50 | C-Tetrazole |

These are representative values and can vary based on the solvent and specific derivative structure. nih.govrsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which allows for the calculation of its elemental formula with high confidence. scirp.org It is particularly valuable in the analysis of pharmaceutical compounds like Cefonicid for identity confirmation and for the characterization of impurities and degradation products. nih.gov

Techniques such as Ion Trap Time-of-Flight (IT-TOF) mass spectrometry coupled with liquid chromatography (LC) provide both high resolution and the ability to perform multi-stage fragmentation (MSⁿ) experiments. nih.govresearchgate.net In a typical analysis of Cefonicid sodium, electrospray ionization (ESI) is used to generate molecular ions, often in both positive and negative modes to gain complementary information. nih.gov

A study on impurities in Cefonicid sodium utilized a trap-free two-dimensional LC system combined with IT-TOF MS. nih.govresearchgate.netresearchgate.net This setup allowed for the separation of Cefonicid from its impurities, followed by high-resolution mass analysis. The exact mass measurement of the parent ion is used to confirm the elemental composition, while MS/MS fragmentation patterns provide structural information about different parts of the molecule, aiding in the identification of unknown substances. nih.govfrontiersin.org

Table 3: High-Resolution Mass Spectrometry Data for Cefonicid and a Related Impurity

| Compound | Ion | Observed m/z | Calculated Mass | Formula |

|---|---|---|---|---|

| Cefonicid | [M-H]⁻ | 541.0279 | 542.0348 | C₁₈H₁₈N₆O₈S₃ |

| Impurity (Isomer) | [M-H]⁻ | 541.0279 | 542.0348 | C₁₈H₁₈N₆O₈S₃ |

| Impurity (Decarboxylated) | [M-H]⁻ | 497.0380 | 498.0456 | C₁₇H₁₈N₆O₆S₃ |

Data is illustrative based on findings from LC-MS studies of Cefonicid and its degradation products. nih.govresearchgate.net The exact m/z value corresponds to the most abundant isotope.

The fragmentation pathways observed in MSⁿ experiments are critical for pinpointing the location of modifications or degradation. For example, characteristic losses of CO₂, the mandeloyl side chain, or parts of the C-3 substituent can be identified to characterize impurities. nih.gov

Chiral Chromatography for Enantiomeric Purity Analysis

Cefonicid possesses a chiral center in the α-hydroxy-phenylacetyl (mandeloyl) side chain at the C-7 position. The specific stereoisomer used is derived from (R)-mandelic acid. nih.gov Enantiomeric purity is a critical quality attribute for chiral drugs, as different enantiomers can exhibit different pharmacological activities or toxicities. researchgate.net Chiral chromatography is the primary method for separating and quantifying enantiomers to ensure this purity. chiralpedia.comregistech.com

Chiral separation can be achieved using various chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). slideshare.net The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase, leading to different retention times. registech.com

For cephalosporins and related compounds, several types of CSPs have proven effective:

Polysaccharide-based CSPs: Columns based on derivatives of cellulose (B213188) or amylose (B160209) are widely used and offer broad applicability for separating a wide range of chiral compounds, including those with aromatic groups and hydrogen-bonding sites like Cefonicid. slideshare.net

Protein-based CSPs: Columns using proteins like bovine serum albumin (BSA) have been used for the chiral separation of cephalosporin degradation products, demonstrating their utility in this class. nih.govcolab.ws

Cyclodextrin-based CSPs: These are effective for separating enantiomers that can fit into the hydrophobic cyclodextrin (B1172386) cavity.

The development of a chiral separation method for Cefonicid would involve screening various CSPs and optimizing the mobile phase (composition and additives) to achieve adequate resolution between the (R)- and potential (S)-enantiomers. registech.com

Table 4: General Conditions for Chiral HPLC Analysis of Cephalosporins

| Parameter | Description |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase (CSP) | e.g., Cellulose or Amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., Hexane, Heptane) and an alcohol modifier (e.g., Isopropanol, Ethanol) |

| Detection | UV-Vis Detector (at a wavelength where the analyte absorbs, e.g., ~254 nm) |

| Key Performance Metric | Resolution (Rs) between the two enantiomeric peaks (Rs > 1.5 is desired for baseline separation) |

These represent typical starting conditions for developing a chiral separation method for a compound like Cefonicid. chiralpedia.comchromedia.org

Molecular Pharmacology and Biochemical Mechanisms of Action

Detailed Kinetics of Penicillin-Binding Protein (PBP) Inhibition

The interaction between Cefonicid (B1209232) and PBPs is a critical determinant of its antibacterial activity. This interaction can be characterized by its affinity for specific PBPs and the kinetics of the inhibition process.

Dissociation Constants (Ki) and Inhibition Constants (IC50) for Specific PBPs

Competitive binding studies have been conducted to determine the affinity of Cefonicid for various PBPs in Escherichia coli K-12. These studies measure the concentration of the antibiotic required to inhibit the binding of a radiolabeled penicillin, providing a measure of its inhibitory potency. The provisional affinity constants, often expressed as the concentration that gives 50% inhibition of penicillin binding (a value analogous to IC50), reveal a preferential binding pattern. nih.gov

Cefonicid demonstrates its highest affinity for PBP 1a, followed by PBP 3 and PBP 1b. nih.gov It exhibits lower affinity for PBP 4 and PBP 2, and does not bind to PBPs 5 and 6. nih.gov The potent binding to PBP 3 is significant as it is associated with the induction of filamentation in bacteria, a key morphological effect of many β-lactam antibiotics. nih.gov

| Penicillin-Binding Protein (PBP) | Provisional Affinity Constant (µg/mL) |

|---|---|

| PBP 1a | <0.25 |

| PBP 3 | 0.7 |

| PBP 1b | 10 |

| PBP 4 | 26 |

| PBP 2 | 90 |

| PBPs 5 and 6 | >256 |

Table 1: Provisional affinity constants of Cefonicid for Penicillin-Binding Proteins (PBPs) in E. coli K-12. nih.gov

It is important to note that the IC50 value, the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, is a common measure of inhibitor potency. edx.org However, for covalent inhibitors like β-lactams, the second-order rate constant k_inact/K_I is a more accurate metric of potency. researchgate.net The dissociation constant (Ki) is an equilibrium constant for the enzyme-inhibitor complex and is considered a more direct measure of affinity. edx.org

Analysis of Acyl-Enzyme Intermediate Formation and Stability

The mechanism of PBP inhibition by β-lactam antibiotics, including Cefonicid, proceeds through the formation of a covalent acyl-enzyme intermediate. nih.govasm.org This process begins with the formation of a noncovalent Michaelis complex between the enzyme and the antibiotic. nih.gov The active-site serine residue of the PBP then attacks the carbonyl group of the β-lactam ring, forming a transient tetrahedral intermediate. nih.govasm.org This is followed by the cleavage of the C-N bond in the β-lactam ring, resulting in a stable acyl-enzyme complex. nih.gov This acylation effectively inactivates the enzyme. researchgate.net The stability of this acyl-enzyme complex is crucial; for effective antibiotics, the rate of deacylation, which would regenerate the active enzyme, is very slow. oup.com The formation of this stable intermediate disrupts the normal function of the PBP in cell wall synthesis. nih.gov

Impact on Bacterial Cell Wall Peptidoglycan Cross-linking

The primary consequence of PBP inhibition by Cefonicid is the disruption of peptidoglycan cross-linking, a vital process for maintaining the structural integrity of the bacterial cell wall. humanitas.net

Inhibition of Transpeptidase Activity

PBPs function as transpeptidases, enzymes that catalyze the formation of peptide cross-links between adjacent peptidoglycan strands. gmch.gov.inlibretexts.org This cross-linking provides the necessary rigidity to the cell wall. libretexts.org Cefonicid, by binding to and inactivating these transpeptidases, directly prevents this crucial step in cell wall assembly. humanitas.netwikipedia.org The inhibition of transpeptidase activity leads to a weakened cell wall that is unable to withstand the internal osmotic pressure, ultimately resulting in bacterial lysis and death. libretexts.org Studies on other cephalosporins have shown that they effectively inhibit the cross-linking enzymes in various gram-negative bacilli. nih.gov

Investigating Inductive Effects on Bacterial Autolytic Enzymes

Activation of Autolysin Pathways Leading to Cell Lysis

The bactericidal activity of Cefonicid is not solely dependent on the inhibition of cell wall synthesis but is also mediated by the activation of endogenous autolytic enzymes within the bacteria, such as autolysins. drugbank.comnih.govunict.it These enzymes are normally involved in cell wall remodeling during growth and division. However, following the disruption of cell wall synthesis by Cefonicid, the regulatory control over these autolysins is lost. This leads to their uncontrolled activity, causing further degradation of the already compromised peptidoglycan layer and accelerating the process of cell lysis. drugbank.comnih.govunict.itpharmacyfreak.comhowmed.netmhmedical.com The failure to activate these autolytic enzymes can be a mechanism of resistance to cephalosporins. howmed.net

Role in Morphological Changes in Bacterial Cells

The inhibition of specific PBPs by Cefonicid and other beta-lactam antibiotics leads to distinct morphological changes in bacterial cells. The nature of these changes is often dependent on the specific PBP that is targeted with the highest affinity. For instance, inhibition of PBP 3 in Escherichia coli is known to cause filamentation, where the bacterial cells continue to elongate but are unable to divide. asm.org Conversely, the inhibition of PBP 2 results in the formation of spherical or ovoid cells. asm.org Studies on other cephalosporins have shown that at low concentrations, elongated or stretched cells are observed, while higher concentrations can lead to the formation of spheroplasts, which are osmotically fragile. ekb.eg These morphological alterations are a direct consequence of the disruption of the normal cell wall maintenance and division processes. ekb.egresearchgate.net

Comparative Biochemical Profiling within Beta-Lactam Class

The clinical efficacy and spectrum of activity of Cefonicid are determined by its specific interactions with bacterial targets and its stability against bacterial resistance mechanisms, which can be compared to other cephalosporins.

Differential PBP Binding Profiles Compared to First and Third-Generation Cephalosporins

Cefonicid, as a second-generation cephalosporin (B10832234), exhibits a distinct Penicillin-Binding Protein (PBP) affinity profile compared to first and third-generation cephalosporins. While first-generation cephalosporins are generally more active against Gram-positive bacteria, second-generation agents like Cefonicid show enhanced activity against certain Gram-negative organisms. verywellhealth.comstonybrookmedicine.eduoncohemakey.com Third-generation cephalosporins possess even broader Gram-negative coverage. singlecare.comnih.gov

These differences in spectrum are directly related to their PBP binding affinities. For example, in Escherichia coli, Cefonicid demonstrates a high affinity for PBPs 1a and 1b. unict.it In contrast, many third-generation cephalosporins, such as cefotaxime (B1668864) and ceftriaxone, show a very high affinity for PBP3, which is associated with their potent activity against many Gram-negative bacilli. asm.org First-generation cephalosporins generally have good affinity for the PBPs of Gram-positive cocci. oncohemakey.com The specific PBP binding pattern of Cefonicid contributes to its characteristic spectrum of activity, which includes some Gram-negative bacteria that are resistant to first-generation cephalosporins. verywellhealth.com

**Table 1: Comparative PBP Binding Affinities of Different Cephalosporin Generations in *E. coli***

| Cephalosporin Generation | Primary PBP Targets in E. coli | Resulting Morphological Change |

|---|---|---|

| First-Generation (e.g., Cephaloridine) | PBPs 1a/1b | Spheroplasting and rapid lysis asm.org |

| Second-Generation (e.g., Cefonicid) | PBPs 1a/1b unict.it | Lysis |

| Third-Generation (e.g., Cefotaxime, Ceftriaxone) | PBP 3 asm.org | Filamentation asm.org |

Enzymatic Hydrolysis Susceptibility Against Clinically Relevant Beta-Lactamases (e.g., ESBLs, AmpC)

A crucial factor determining the efficacy of beta-lactam antibiotics is their stability against beta-lactamases, enzymes produced by bacteria that inactivate these drugs.

Extended-Spectrum Beta-Lactamases (ESBLs): ESBLs are enzymes that can hydrolyze and inactivate most penicillins and cephalosporins, including third-generation agents, but are generally inhibited by clavulanic acid. oup.comasm.org While cephamycins like cefoxitin (B1668866) are typically stable against ESBLs, the susceptibility of second-generation cephalosporins like Cefonicid can be variable. asm.orgelsevier.es Organisms producing ESBLs are typically reported as resistant to all cephalosporins, with the exception of cephamycins. bsac.org.uk

AmpC Beta-Lactamases: AmpC beta-lactamases are another important group of enzymes that can confer resistance to a wide range of beta-lactam antibiotics, including second and third-generation cephalosporins. oup.commdpi.com Unlike ESBLs, AmpC enzymes are not inhibited by clavulanic acid and can hydrolyze cephamycins like cefoxitin. oup.commdpi.com The production of AmpC can be chromosomal and inducible or plasmid-mediated. mdpi.comscielo.br Cefoxitin resistance is often used as a marker for AmpC production, although some AmpC-producing strains may remain susceptible. oup.commjpath.org.my Cefonicid, like other second-generation cephalosporins, is generally susceptible to hydrolysis by AmpC beta-lactamases.

Table 2: Susceptibility of Cefonicid to Key Beta-Lactamases

| Beta-Lactamase Type | Effect on Cefonicid | Key Characteristics |

|---|---|---|

| ESBLs | Generally susceptible to hydrolysis | Hydrolyze most cephalosporins; inhibited by clavulanic acid. oup.comasm.org |

| AmpC | Susceptible to hydrolysis | Hydrolyze cephamycins; not inhibited by clavulanic acid. oup.commdpi.com |

Structure Activity Relationship Sar Studies and Computational Modeling

Elucidating Pharmacophoric Features Governing PBP Binding and Antimicrobial Activity

Pharmacophore mapping identifies the essential spatial arrangement of molecular features necessary for a drug to interact with its biological target. For Cefonicid(2-), these features are primarily dictated by the substituents on its cephem core, which are responsible for its interaction with bacterial PBPs, enzymes that are vital for the synthesis of the bacterial cell wall. drugbank.comresearchcommons.org

The nature of the chemical groups at the C-7 and C-3 positions of the cephem nucleus is a primary determinant of a cephalosporin's antibacterial profile and its resistance to β-lactamases.

C-7 Acylamino Side Chain: Cefonicid (B1209232) possesses a phenylacetyl group at the C-7 position. This side chain is critical for potent antibacterial activity. SAR studies on cephalosporins consistently show that the C-7 side chain governs the intrinsic antimicrobial potency and the spectrum of activity by influencing the affinity for PBPs. researchcommons.orgnih.gov For instance, studies on other cephalosporins have revealed that large, lipophilic side chains at this position can be associated with higher rates of PBP acylation, the key step in enzyme inhibition. nih.gov The specific structure at C-7 is therefore a key pharmacophoric element for effective binding to the active site of the target transpeptidase enzymes.

C-3 Substituent: At the C-3 position, Cefonicid features a (1-sulfomethyl-1H-tetrazol-5-yl)thiomethyl group. This complex substituent plays a multifaceted role. Firstly, it acts as a good leaving group, a property that is essential for the mechanism of PBP inactivation. After the initial binding, the cleavage of the β-lactam ring is followed by the expulsion of the C-3 substituent, leading to a stable, inactivated acyl-enzyme complex. researchgate.net Secondly, this group contributes to the pharmacokinetic profile of the molecule. In other advanced cephalosporins, such as cefepime (B1668827) and cefpirome, a quaternary nitrogen at the C-3 position has been shown to enhance β-lactamase stability and improve cell penetration. researchgate.net The tetrazole-thiomethyl group in Cefonicid similarly contributes to its stability and target interaction. Binding studies with radiolabeled Cefonicid have confirmed its interaction patterns with PBPs, where subinhibitory concentrations were found to induce filamentation in E. coli, a phenomenon that implies PBP 3 is the primary inhibitory target, even though the drug may show a higher affinity for other PBPs like PBP 1a. jst.go.jp

The interaction between Cefonicid(2-) and its target PBP is a dynamic process that requires specific three-dimensional arrangements of both the inhibitor and the enzyme's active site. The classic "lock and key" model is insufficient to describe this interaction; instead, concepts like "induced fit" and "conformational selection" provide a more accurate picture. purdue.edunih.gov

According to the induced-fit theory, the binding of the Cefonicid molecule induces a conformational change in the PBP active site, optimizing the alignment of catalytic residues for the inhibition reaction. purdue.edunih.gov Alternatively, the conformational selection model posits that the enzyme exists in a collection of pre-existing conformations, and the drug molecule selectively binds to the one that is most complementary, shifting the equilibrium towards that state. nih.gov

For β-lactams, docking studies suggest that they can adopt multiple binding modes within the enzyme's active site, which can be broadly categorized as "substrate-like" (S) or "inhibitory" (I) conformations. asm.org An optimal enzyme-inhibitor interaction requires Cefonicid(2-) to adopt a conformation that places its scissile β-lactam ring in the correct orientation for nucleophilic attack by the active site serine residue of the PBP. This precise positioning is facilitated by a network of interactions, including hydrogen bonds and van der Waals forces, between the drug's side chains and amino acid residues within the PBP's binding pocket.

Impact of Substituents at the C-7 and C-3 Positions of the Cephem Nucleus

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are powerful predictive tools in drug discovery, allowing researchers to estimate the activity of novel compounds before they are synthesized. jipbs.com

The development of a QSAR model involves calculating a set of numerical values, known as molecular descriptors, that quantify various aspects of a molecule's structure. These can include:

Electronic descriptors: Such as partial atomic charges and dipole moments, which describe the electronic distribution within the molecule.

Steric descriptors: Such as molecular volume, surface area, and shape indices (e.g., Kier1), which relate to the size and shape of the molecule. nih.gov

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures the molecule's lipophilicity.

Topological descriptors: Such as the eccentric connectivity index (ECI), which encodes information about the connectivity of atoms in the molecule. whitesscience.comresearchgate.net

Once calculated, these descriptors are used to build a mathematical model, often using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), that correlates them with an observed activity (e.g., inhibitory concentration, enzyme acylation rate). nih.govwhitesscience.com

The predictive power of a QSAR model is assessed through rigorous validation. Internal validation techniques like leave-one-out cross-validation (yielding a q² value) and external validation using a separate test set of compounds are employed. nih.govnih.gov A high correlation coefficient (R²) for the training set and a high predictive ability (q²) for the test set indicate a robust and reliable model. jipbs.com

Table 1: Examples of QSAR Studies on Cephalosporins

| Predicted Property | Descriptors Used | Statistical Method | Validation Metrics | Reference |

|---|---|---|---|---|

| PBP2 Acylation Rate | 2D molecular descriptors (e.g., vdw_area, Kier1) | Partial Least Squares (PLS) | r² = 0.995, Cross-validated r² = 0.957 | nih.gov |

| Absorption in Zebrafish | 2D and 3D descriptors (AlogP, logD, pKa, surface area, etc.) | Multilinear Regression (MLR) | q² = 0.859 (external prediction) | nih.govnih.gov |

| Transpeptidase Inhibition (IC50) | Eccentric connectivity index (ECI), fragment complexity (FC), topological polar surface area (TPSA) | Multiple Linear Regression (MLR) | r² = 0.9014, q² = 0.9013 | whitesscience.comresearchgate.net |

| Renal Clearance | Constitutional and electrostatic descriptors | Not Specified | R² = 0.8397, Q² = 0.7746 | jipbs.com |

In recent years, machine learning (ML) has emerged as a powerful extension of traditional QSAR methods. nih.gov Algorithms such as Random Forests, Support Vector Machines (SVM), and Deep Neural Networks can handle large, complex datasets and identify non-linear relationships between chemical structures and biological activity that may be missed by conventional methods. researchgate.netresearchgate.net

For cephalosporins and other antibiotics, ML models are increasingly used to predict antimicrobial resistance. news-medical.net These models are trained on large datasets containing genomic information from bacterial strains and their corresponding antibiotic susceptibility profiles. nih.gov By learning the patterns associated with resistance, the algorithms can predict whether a new or uncharacterized bacterial strain is likely to be susceptible or resistant to a particular drug. oup.com For example, a Random Forest model demonstrated high accuracy (AUC-ROC values > 0.93) in predicting bacterial susceptibility to first-line antibiotics for urinary tract infections. oup.com Similarly, ML approaches like decision trees and random forests have been successfully used to predict the pharmacokinetic parameters of cephalosporins based on topological indices, achieving classification accuracies of up to 95%. semanticscholar.org

Derivation and Validation of QSAR Models Using Molecular Descriptors (e.g., Electronic, Steric, Hydrophobic)

Molecular Docking and Dynamics Simulations of Cefonicid(2-) with Target Enzymes

Computational techniques like molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how Cefonicid(2-) interacts with its target PBPs.

Molecular Docking is a computational method used to predict the preferred orientation of a drug molecule when bound to its receptor target. rsc.org The process involves placing the Cefonicid(2-) molecule into the three-dimensional structure of the PBP active site and calculating the binding affinity, often expressed as a docking score in kcal/mol. dovepress.comsemanticscholar.org A lower (more negative) score generally indicates a more stable and favorable interaction. Docking studies can identify key amino acid residues in the PBP active site that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the drug. biorxiv.orgbiorxiv.org For example, a docking study of the related cephalosporin (B10832234) cefoxitin (B1668866) with a PBP from Borrelia burgdorferi identified a strong hydrogen bond with the amino acid Arg138 and a favorable binding affinity of -7.2 kcal/mol. dovepress.comsemanticscholar.org Such studies help to visualize the precise molecular interactions that anchor Cefonicid(2-) in the active site, positioning its β-lactam ring for the inhibitory reaction.

Molecular Dynamics (MD) Simulations take the static snapshot provided by molecular docking and set it in motion. MD simulations apply the laws of physics to calculate the movements of atoms in the drug-protein complex over time, typically on the scale of nanoseconds to microseconds. tandfonline.comnih.gov This provides a dynamic view of the binding process, revealing the flexibility of the complex and the stability of the interactions identified in docking. Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone atoms from their initial position over time. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium and is structurally stable. tandfonline.com

By simulating the behavior of the Cefonicid(2-)-PBP complex in a solvated, physiological-like environment, MD simulations offer a more realistic understanding of the binding stability and the conformational changes that occur during the inhibition process. rsc.orgtandfonline.com

Binding Mode Analysis within PBP Active Sites

Cefonicid exerts its bactericidal action by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall. researchgate.netdrugbank.com This inhibition is achieved through the acylation of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. researchgate.netdrugbank.com In Escherichia coli, Cefonicid has been shown to have a high affinity for several PBPs, with Penicillin-Binding Protein 3 (PBP3) being identified as its primary inhibitory target. drugbank.comrsc.org The preferential binding to PBP3 is consistent with the observation that subinhibitory concentrations of Cefonicid induce the formation of filamentous structures in E. coli, a characteristic phenotype associated with PBP3 inhibition. rsc.orgbiorxiv.org

The binding of Cefonicid to the active site of PBPs is a covalent interaction. The strained β-lactam ring of the cephalosporin is susceptible to nucleophilic attack by a conserved serine residue within the PBP active site. researchgate.netplos.org This results in the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme and halting cell wall synthesis. researchgate.netplos.org

| Interacting Residue | Type of Interaction with Cephalosporin Analogues | Reference |

| Ser294 | Covalent bond formation (acylation) | researchgate.netresearchgate.net |

| Asn351 | Hydrogen bond with C-7 amide side chain | researchgate.net |

| Ser485 | Hydrogen bond with carboxylate group | biorxiv.orgplos.org |

| Thr487 | Hydrogen bond with carboxylate group | biorxiv.orgplos.org |

| Tyr532 | Formation of an aromatic wall | plos.org |

| Phe533 | Interaction with C-3 side chain | researchgate.net |

This table presents key amino acid residues in the PBP3 active site and their observed interactions with various cephalosporins, which are presumed to be similar for Cefonicid.

Simulation of Conformational Changes Upon Ligand Binding

The binding of a ligand to its protein target is often a dynamic process that can induce significant conformational changes in the protein. Molecular dynamics (MD) simulations are a powerful computational tool used to study these dynamic events. nih.govnih.gov While specific MD simulation studies on Cefonicid are limited, research on other cephalosporins binding to PBP3 provides valuable insights into the likely conformational shifts induced by Cefonicid.

Studies on cephalosporins such as ceftobiprole (B606590) have shown that ligand binding can lead to substantial conformational changes in the PBP3 active site. researchgate.netnih.gov One of the most significant observed changes is the partial unwinding of the α11 helix, a structural element near the active site. researchgate.netnih.gov This unwinding is driven by the accommodation of the C-3 side chain of the cephalosporin. nih.gov It is plausible that the methoxyiminobenzylacetamido side chain of Cefonicid would induce a similar conformational rearrangement in PBP3 upon binding.

MD simulations of PBP-β-lactam complexes have also highlighted the flexibility of certain loop regions within the active site. nih.govnih.gov These loops can adopt different conformations to accommodate the incoming ligand, and their dynamics are crucial for the catalytic function of the enzyme. The binding of Cefonicid would likely stabilize a specific conformation of these loops, leading to the inhibition of the enzyme's transpeptidase activity.

| PBP Region | Observed Conformational Change with Cephalosporin Analogues | Potential Impact on Cefonicid Binding | Reference |

| α11 helix | Partial unwinding | Accommodation of the C-3 side chain | researchgate.netnih.gov |

| Active site loops | Stabilization of a specific conformation | Inhibition of transpeptidase activity | nih.govnih.gov |

| Aromatic wall (e.g., Tyr532, Phe533) | Reorientation to interact with the ligand | Enhanced binding affinity | plos.org |

This table summarizes the conformational changes observed in PBP3 upon binding of various cephalosporins, which are likely to be relevant for Cefonicid interaction.

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is a computational approach used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to bind to a specific biological target. researchgate.netmdpi.com This model can then be used as a query in virtual screening to search large compound libraries for novel molecules that match the pharmacophore and are therefore likely to be active. mdpi.comdp.tech

A pharmacophore model for Cefonicid would be based on its known structure and its presumed interactions within the PBP3 active site. Key pharmacophoric features would likely include:

A hydrogen bond acceptor (from the β-lactam carbonyl).

A hydrogen bond donor and acceptor (from the C-7 amide side chain).

A negatively ionizable feature (from the carboxylate group).

Aromatic and hydrophobic features (from the phenyl and tetrazolyl moieties).

Once a pharmacophore model is developed and validated, it can be used for virtual screening of compound databases to identify novel chemical scaffolds that possess the desired features for PBP3 inhibition but have a different core structure from the cephalosporin nucleus. researchgate.netdp.tech This approach is valuable for discovering new classes of antibiotics that may circumvent existing resistance mechanisms. The hits from the virtual screening would then be subjected to further computational analysis, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, before being selected for chemical synthesis and biological testing. researchgate.net

| Pharmacophoric Feature | Corresponding Chemical Group in Cefonicid | Potential Interaction in PBP3 Active Site |

| Hydrogen Bond Acceptor | β-lactam carbonyl oxygen | Interaction with the oxyanion hole |

| Hydrogen Bond Donor/Acceptor | C-7 amide group | Hydrogen bonding with active site residues (e.g., Asn351) |

| Negatively Ionizable | Carboxylate group at C-4 | Ionic interaction with positively charged residues or hydrogen bonding (e.g., Ser485, Thr487) |

| Aromatic Ring | Phenyl group | π-stacking or hydrophobic interactions |

| Hydrophobic Group | Tetrazolylthiomethyl group at C-3 | Hydrophobic interactions within the active site |

This table outlines a hypothetical pharmacophore model for Cefonicid based on its chemical structure and likely interactions with the PBP3 active site.

Molecular Mechanisms of Antimicrobial Resistance and Overcoming Strategies

Characterization of Beta-Lactamase-Mediated Hydrolysis of Cefonicid(2-)

The most prevalent mechanism of resistance to β-lactam antibiotics, including Cefonicid(2-), is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic inactive before it can reach its target, the Penicillin-Binding Proteins (PBPs). core.ac.uk

The efficiency of a β-lactamase enzyme in hydrolyzing a substrate like Cefonicid(2-) is quantified by its kinetic parameters, primarily the maximum rate of reaction (Vmax) and the Michaelis constant (Km). microrao.com These parameters are determined through sophisticated laboratory assays.

Spectrophotometric Assays: This is a common method for measuring β-lactamase activity. The hydrolysis of the β-lactam ring by the enzyme results in a change in the ultraviolet (UV) absorbance of the compound. By monitoring this change in absorbance over time at a specific wavelength, the initial rate of hydrolysis can be calculated. core.ac.uknih.gov To determine Vmax and Km, experiments are conducted with a fixed concentration of the purified enzyme and varying concentrations of the Cefonicid(2-) substrate. The data are then fitted to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]), where 'v' is the reaction velocity and '[S]' is the substrate concentration. microrao.comresearchgate.net

Mass Spectrometric Assays: This technique offers a highly sensitive and direct method for observing antibiotic hydrolysis. plos.org In a typical assay, the antibiotic is incubated with the β-lactamase-producing bacteria or a purified enzyme solution. After a set incubation period, the mixture is analyzed using techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry. amegroups.orgnih.gov The mass spectrometer detects the mass-to-charge ratio of the molecules present. The hydrolysis of Cefonicid(2-) is confirmed by the disappearance or reduction of the peak corresponding to the intact antibiotic and the appearance of a new peak corresponding to the hydrolyzed, inactive product. frontiersin.org This method can rapidly confirm resistance and is particularly useful for complex biological samples. plos.org

| Assay Type | Principle | Key Parameters Determined |

| Spectrophotometry | Measures the change in UV absorbance as the β-lactam ring is hydrolyzed. researchgate.net | Vmax, Km, kcat microrao.com |

| Mass Spectrometry | Directly detects the mass shift between the intact antibiotic and its hydrolyzed product. nih.gov | Confirms hydrolysis, can be used for rapid resistance detection. plos.org |

β-Lactamases are categorized into four molecular classes (A, B, C, and D) based on their amino acid sequences. mdpi.com The effectiveness of these enzymes against Cefonicid(2-) varies significantly.

Class A (Serine Penicillinases and Extended-Spectrum β-Lactamases - ESBLs): While classic Class A penicillinases have limited activity against cephalosporins, the evolution of ESBLs has broadened their substrate profile. ESBLs, such as variants of TEM and SHV, can hydrolyze third-generation cephalosporins and, to some extent, second-generation cephalosporins like Cefonicid(2-). wikipedia.org

Class B (Metallo-β-Lactamases - MBLs): These enzymes require zinc ions for their activity and possess a very broad substrate spectrum, capable of hydrolyzing penicillins, cephalosporins, and carbapenems. icureach.com MBLs are a significant threat as they can effectively inactivate Cefonicid(2-) and are not inhibited by common β-lactamase inhibitors like clavulanic acid. jscimedcentral.com

Class C (Serine Cephalosporinases - AmpC): AmpC β-lactamases are a major mechanism of resistance to Cefonicid(2-). These enzymes, which can be chromosomally or plasmid-encoded, exhibit high hydrolytic activity against cephalosporins, including second-generation agents. wikipedia.orgjscimedcentral.com Overproduction of chromosomal AmpC in bacteria like Enterobacter species or acquisition of plasmid-mediated AmpC can confer high-level resistance to Cefonicid(2-). oup.com

Class D (Serine Oxacillinases - OXA): The OXA-type β-lactamases have a diverse substrate range. While they are characterized by their ability to hydrolyze oxacillin, many variants have evolved to effectively degrade a wider array of cephalosporins, contributing to Cefonicid(2-) resistance. wikipedia.orgjscimedcentral.com

Spectrophotometric and Mass Spectrometric Assays for Enzyme Kinetics (Vmax, Km)

Analysis of Penicillin-Binding Protein (PBP) Gene Mutations Conferring Resistance

The bactericidal action of β-lactam antibiotics stems from their ability to bind to and inactivate Penicillin-Binding Proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan cell wall. nih.gov A critical mechanism of resistance involves alterations in these PBP targets, which reduce their affinity for the antibiotic. plos.org

To pinpoint the exact mutations responsible for resistance, researchers employ site-directed mutagenesis. nih.gov This technique allows for the introduction of specific amino acid substitutions into the genes encoding PBPs (e.g., pbp1a, pbp2x, pbp2b in Streptococcus pneumoniae). nih.govasm.org The mutated gene is then expressed in a susceptible bacterial strain, and the impact of the mutation is assessed. Functional characterization involves determining the minimum inhibitory concentration (MIC) of Cefonicid(2-) for the engineered strain. An increase in the MIC compared to the non-mutated parent strain provides direct evidence that the specific mutation contributes to resistance by altering the PBP's function or affinity for the drug. nih.govnih.gov

Mutations within the transpeptidase domain of PBPs are the primary cause of decreased affinity for β-lactam antibiotics. nih.gov These mutations can prevent the antibiotic from effectively binding to the active site through several mechanisms:

Steric Hindrance: Changes in the amino acid sequence can alter the three-dimensional structure of the PBP active site, making it physically more difficult for the bulky Cefonicid(2-) molecule to enter and bind. etflin.com

Altered Acylation Efficiency: The inhibitory action of β-lactams involves the acylation of a critical serine residue in the PBP active site. Mutations can reduce the rate of this acylation reaction, meaning the antibiotic is less effective at inactivating the enzyme. oup.com

Conformational Changes: Point mutations, even those distant from the active site, can induce conformational changes that are transmitted to the binding pocket, ultimately lowering the binding affinity for the antibiotic. nih.govasm.org For instance, mutations in PBP 1A, 2X, and 2B are known to be crucial for high-level resistance to cephalosporins in pneumococci. nih.gov

Site-Directed Mutagenesis and Functional Characterization of Mutant PBPs

Role of Efflux Pump Systems in Cefonicid(2-) Resistance

Efflux pumps are transport proteins embedded in the bacterial membrane that actively extrude a wide range of toxic compounds, including antibiotics, from the cell. asm.org This mechanism prevents the intracellular concentration of the antibiotic from reaching a level sufficient to inhibit its target. Overexpression of these pumps is a significant cause of multidrug resistance (MDR) in Gram-negative bacteria. nih.govthieme-connect.com

The major superfamilies of efflux pumps implicated in antibiotic resistance are:

Resistance-Nodulation-Division (RND) Superfamily: This is the most clinically significant family in Gram-negative bacteria. Tripartite systems like AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa can expel a broad spectrum of substrates, including β-lactams. asm.orgoup.com Overexpression of these pumps, often due to mutations in their regulatory genes, can contribute to Cefonicid(2-) resistance by reducing its periplasmic concentration. asm.org

Major Facilitator Superfamily (MFS): MFS pumps are another key group found in both Gram-positive and Gram-negative bacteria that contribute to antibiotic resistance. nih.gov

Other Families: The ATP-Binding Cassette (ABC), Small Multidrug Resistance (SMR), and Multidrug and Toxic Compound Extrusion (MATE) families also play roles in bacterial resistance to various compounds. frontiersin.org

The contribution of efflux pumps to Cefonicid(2-) resistance is often synergistic with other mechanisms, such as β-lactamase production. By pumping the antibiotic out of the periplasm, the efflux system reduces the burden on the β-lactamase enzymes, allowing the bacterium to survive higher antibiotic concentrations. asm.org

Genetic and Biochemical Characterization of Specific Efflux Pumps (e.g., RND Family)

Efflux pumps are a primary mechanism of antimicrobial resistance, actively transporting antibiotics out of the bacterial cell. The Resistance-Nodulation-Division (RND) superfamily of efflux pumps is a major contributor to multidrug resistance in Gram-negative bacteria, capable of extruding a wide variety of substrates, including β-lactam antibiotics. researchgate.net These pumps are typically tripartite systems, spanning the inner and outer membranes of the bacterium. asm.org

While extensive research exists on the role of RND pumps in resistance to many cephalosporins, specific characterization studies focusing on Cefonicid (B1209232) are limited. However, computational studies have provided insights into the potential interaction between Cefonicid and specific RND transporters. A 2020 study utilized computational docking to predict the binding affinities of various antibiotics to the Pseudomonas aeruginosa RND transporters MexB and MexY. The results indicated that Cefonicid has a predicted binding affinity, suggesting it is a likely substrate for these efflux pumps. asm.orgsci-hub.se The specific calculated binding energies indicate the potential strength of interaction between the drug and the pump's substrate-binding pocket.

Table 1: Predicted Binding Affinity of Cefonicid(2-) to P. aeruginosa RND Efflux Pumps

This interactive table displays the calculated binding energies from a computational docking study. A more negative value suggests a stronger predicted binding interaction.

| Efflux Pump Component | Predicted Binding Energy (kcal/mol) | Source |

| MexB | -6.52 | asm.orgsci-hub.se |

| MexY | -5.59 | asm.orgsci-hub.se |

Further indirect evidence suggests a link between inducible resistance and Cefonicid. In one study, the addition of sodium salicylate (B1505791) to cultures of encapsulated Klebsiella pneumoniae strains led to a two- to four-fold increase in the minimum inhibitory concentration (MIC) of Cefonicid. researchgate.net Salicylate is known to induce the expression of multidrug resistance systems, including efflux pumps, implying that such mechanisms may contribute to reduced susceptibility to Cefonicid in this species. researchgate.net

Development of Efflux Pump Inhibitors as Co-Therapeutics

Efflux pump inhibitors (EPIs) are molecules designed to block the action of efflux pumps, thereby restoring the efficacy of antibiotics that are otherwise expelled from the bacterial cell. ub.edu The development of EPIs is a significant strategy to combat multidrug resistance. Compounds such as Phenylalanine-arginine β-naphthylamide (PAβN), one of the first broad-spectrum RND pump inhibitors discovered, act as competitive inhibitors. ub.edu While the concept of pairing EPIs with β-lactam antibiotics like Cefonicid to overcome resistance is well-established in principle, specific research on the development and testing of EPIs as co-therapeutics with Cefonicid is not prominently available in published literature. google.comgoogleapis.com

Outer Membrane Permeability and Porin Channel Alterations

For Cefonicid to reach its target Penicillin-Binding Proteins (PBPs) in Gram-negative bacteria, it must first cross the outer membrane. This passage is primarily facilitated by water-filled channel proteins known as porins. researchgate.net Alterations in the expression or structure of these porins can significantly reduce the influx of the antibiotic, contributing to resistance. researchgate.net

Quantitative Assessment of Drug Influx in Gram-Negative Bacteria

The rate of antibiotic influx is a critical determinant of its efficacy. Methods exist to quantitatively measure the permeation of β-lactams through the outer membrane. Despite the availability of these techniques, specific studies providing a quantitative assessment of Cefonicid influx in various Gram-negative bacteria were not identified in the reviewed literature.

Proteomic Analysis of Porin Expression in Resistant Strains

Proteomics allows for the large-scale study of proteins, providing a powerful tool to analyze changes in porin expression in antibiotic-resistant strains. Such studies have been crucial in understanding resistance mechanisms for other antibiotics, often revealing a downregulation or loss of key porins like OmpF and OmpC in resistant isolates. However, specific proteomic analyses focused on identifying and quantifying porin expression changes in Cefonicid-resistant bacterial strains are not described in the available scientific literature.

In Vitro Synergism Studies with Beta-Lactamase Inhibitors

The combination of a β-lactam antibiotic with a β-lactamase inhibitor is a common strategy to overcome resistance mediated by β-lactamase enzymes. The efficacy of such combinations is typically evaluated in vitro using methods like checkerboard assays and time-kill assays.

Checkerboard and Time-Kill Assays for Combination Efficacy

Checkerboard assays are used to determine the Fractional Inhibitory Concentration (FICI) index, which quantifies whether a drug combination is synergistic, additive, indifferent, or antagonistic. nih.gov Time-kill assays provide dynamic information on the rate and extent of bacterial killing by an antibiotic or combination over time. nih.gov While these methods are standard for evaluating new β-lactam/β-lactamase inhibitor pairings, research data from checkerboard or time-kill assays specifically evaluating the combination of Cefonicid with clinically relevant β-lactamase inhibitors (e.g., clavulanate, sulbactam, tazobactam) against resistant bacterial isolates were not found in the reviewed literature.

Mechanistic Studies of Co-Administration with Novel Beta-Lactamase Inhibitors

The primary mechanism of bacterial resistance to β-lactam antibiotics, including the second-generation cephalosporin (B10832234) Cefonicid, is the production of β-lactamase enzymes. mdpi.comoup.com These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive before it can reach its target, the penicillin-binding proteins (PBPs). oup.comdrugbank.comnih.gov A critical strategy to overcome this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. oup.comwhioce.com These inhibitors are designed to neutralize the β-lactamase enzymes, thereby protecting the partner antibiotic and restoring its efficacy. nih.govempendium.com

While early-generation inhibitors like clavulanic acid, sulbactam, and tazobactam (B1681243) have been successful, the emergence of more complex and extended-spectrum β-lactamases (ESBLs) has necessitated the development of novel inhibitors with broader activity. mdpi.comnih.gov These new agents often feature different core structures and mechanisms of action compared to their predecessors. However, detailed mechanistic studies focusing specifically on the co-administration of Cefonicid with these novel inhibitors are not extensively available in published research, as clinical development has largely focused on combining them with newer-generation cephalosporins or carbapenems to combat multidrug-resistant pathogens. mdpi.comnih.govmdpi.com

The general principle involves the inhibitor binding to the β-lactamase, preventing it from destroying Cefonicid. Novel inhibitors achieve this through various advanced mechanisms. For instance, agents like avibactam, a non-β-lactam inhibitor, function through a unique covalent but reversible mechanism. mdpi.comnih.gov Others, like the boronic acid-based inhibitors vaborbactam (B611620) and taniborbactam, mimic the transition state of the β-lactam hydrolysis reaction to inhibit the enzyme. whioce.comeuropa.eudrugbank.com

While comprehensive studies on Cefonicid are scarce, a documented pharmacokinetic interaction exists between Cefonicid and the novel inhibitor vaborbactam. It has been noted that Cefonicid may decrease the excretion rate of vaborbactam, which could lead to a higher serum level of the inhibitor. drugbank.com This finding suggests a potential for combined use, although detailed studies on the synergistic activity and the mechanistic basis of this specific pairing against resistant organisms have not been detailed in the available literature.

The table below outlines the mechanisms of several novel β-lactamase inhibitors, which are typically studied in combination with other β-lactams like ceftazidime, cefepime (B1668827), or meropenem.

Table 1: Mechanisms of Novel Beta-Lactamase Inhibitors

| Inhibitor | Class | Mechanism of Action | Primary β-Lactamase Coverage |

| Avibactam | Diazabicyclooctane (DBO) | Forms a covalent, reversible bond with the enzyme's active site serine, preventing hydrolysis of the partner antibiotic. mdpi.comnih.govdrugbank.com | Class A (including KPC), Class C (AmpC), and some Class D (e.g., OXA-48). nih.govasm.org |

| Relebactam | Diazabicyclooctane (DBO) | A covalent inhibitor that binds to and inactivates Class A and Class C β-lactamases. nih.govdrugbank.com | Class A and Class C. nih.gov |

| Vaborbactam | Cyclic Boronic Acid | Acts as a transition-state analog, forming a covalent adduct with serine β-lactamases. europa.eudrugbank.com | Class A (including KPC) and Class C. europa.eudrugbank.com |

| Taniborbactam | Bicyclic Boronate | Forms a reversible covalent bond, mimicking the hydrolysis intermediate to inhibit a wide range of enzymes. whioce.com | Broad-spectrum, covering serine β-lactamases (Class A, C, D) and metallo-β-lactamases (Class B, e.g., NDM, VIM). whioce.comnih.gov |

| Enmetazobactam | Penicillanic Acid Sulfone | Irreversibly binds to and inactivates serine β-lactamases, particularly ESBLs. tandfonline.comfrontiersin.org | Primarily Class A (ESBLs). empendium.comtandfonline.com |

This table provides a general overview of the mechanisms of novel inhibitors. The combinations evaluated in the cited studies typically involve β-lactams other than Cefonicid.

In Vitro Pharmacokinetic/pharmacodynamic Pk/pd Modeling in Research

Development and Validation of Dynamic In Vitro Infection Models

Dynamic in vitro models are instrumental in mimicking the changing drug concentrations that occur in a patient's body over time.

Hollow fiber infection models (HFIM) and bioreactors are advanced in vitro systems used to simulate the pharmacokinetic profiles of antibiotics, including cephalosporins like Cefonicid(2-). fibercellsystems.com These models consist of a central reservoir and a peripheral compartment containing the bacterial culture, separated by semi-permeable hollow fibers. fibercellsystems.com This setup allows for the continuous infusion of fresh media and the removal of waste products, mimicking the drug clearance that occurs in the human body. fibercellsystems.com Such systems enable researchers to study the effect of fluctuating drug concentrations on bacterial growth and resistance development over extended periods. fibercellsystems.comasm.org For instance, HFIM has been employed to evaluate the efficacy of antibiotic combinations and to understand the emergence of resistance in various bacterial species. asm.orgresearchgate.net

Time-kill curve analysis is a fundamental method used to assess the bactericidal or bacteriostatic activity of an antibiotic over time. nih.govchula.ac.thresearchgate.net In these assays, bacteria are exposed to different concentrations of the antibiotic, and the number of viable bacteria is measured at various time points. nih.govresearchgate.net This analysis reveals the rate and extent of bacterial killing and can demonstrate whether the antibiotic's effect is concentration-dependent or time-dependent. chula.ac.thoup.com

The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. nih.govnih.govembopress.orgasm.org This effect is an important pharmacodynamic parameter, as it can influence dosing schedules. asm.org The PAE is determined by measuring the time it takes for a bacterial culture to recover and resume logarithmic growth after the antibiotic has been removed. embopress.orgasm.org For many β-lactam antibiotics, the PAE against gram-negative bacteria is relatively short. nih.gov However, some studies have shown that certain β-lactams can induce a significant PAE against specific pathogens. nih.govnih.gov The duration of the PAE is dependent on several factors, including the bacterial species, the antibiotic, the concentration of the antibiotic, and the duration of exposure. slideshare.net

Hollow Fiber and Bioreactor Systems for Simulating Complex Drug Exposure

Pharmacodynamic Endpoints and Indices for Antimicrobial Activity

Pharmacodynamic endpoints and indices are quantitative measures that relate drug exposure to its antimicrobial effect.

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after a specified incubation period. oup.comnih.gov It is a standard measure of an antibiotic's potency and is crucial for guiding therapeutic choices and determining susceptibility breakpoints. oup.comnih.gov The MIC is typically determined using broth microdilution or agar (B569324) dilution methods, following standardized procedures from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). nih.govresearchgate.net

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibiotic that results in a 99.9% reduction in the initial bacterial inoculum. mdpi.comresearchgate.net It is determined by subculturing the contents of the wells from the MIC assay that show no visible growth onto antibiotic-free agar. oup.commdpi.com The relationship between the MBC and MIC can provide insight into whether an antibiotic is primarily bactericidal or bacteriostatic against a particular organism. mdpi.com

Table 1: Standard Methods for MIC and MBC Determination

| Parameter | Method | Description |

| MIC | Broth Microdilution | A standardized inoculum of bacteria is added to wells of a microtiter plate containing serial dilutions of the antibiotic. The MIC is the lowest concentration that inhibits visible growth. nih.gov |

| MIC | Agar Dilution | A standardized inoculum of bacteria is spotted onto agar plates containing serial dilutions of the antibiotic. The MIC is the lowest concentration that inhibits growth. nih.gov |

| MBC | Subculture from MIC | Aliquots from the clear wells of a broth dilution MIC test are plated onto antibiotic-free agar to determine the concentration that kills 99.9% of the bacteria. oup.commdpi.com |

Several pharmacodynamic indices are used to correlate drug exposure with antimicrobial efficacy. For time-dependent antibiotics like many β-lactams, the most important index is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC). researchgate.netnih.gov For concentration-dependent antibiotics, the key indices are the ratio of the peak free drug concentration to the MIC (fCmax/MIC) and the ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC). nih.govrxrama.com These indices are critical for optimizing dosing regimens to maximize bacterial killing and minimize the development of resistance. nih.govredemc.net

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in Controlled Environments

Protein Binding Effects on In Vitro Antimicrobial Potency

The binding of antibiotics to plasma proteins is a significant factor that can influence their in vitro and in vivo activity. Only the unbound, or free, fraction of the drug is microbiologically active. frontiersin.orgasm.org

Cefonicid (B1209232) is known to be highly protein-bound. frontiersin.org This binding is concentration-dependent, meaning the percentage of bound drug changes with the drug concentration. nih.gov Studies have shown that Cefonicid exhibits more extensive binding in adult serum compared to neonatal serum. nih.gov The high degree of protein binding can lead to an increase in the MIC when tested in protein-containing media, such as serum, compared to standard broth. nih.gov This is because the protein-bound drug is not available to exert its antibacterial effect.